molecular formula C₂₀H₂₆O₂ B1145006 16-Methyleneandrost-4-ene-3,17-dione CAS No. 80108-48-1

16-Methyleneandrost-4-ene-3,17-dione

Cat. No.: B1145006
CAS No.: 80108-48-1
M. Wt: 298.42
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Description

16-Methyleneandrost-4-ene-3,17-dione is a steroidal compound of significant interest in medicinal chemistry and cancer research, particularly in the study of hormone-dependent cancers. It functions as a strategic molecular scaffold and intermediate in the investigation of aromatase inhibition . Aromatase is a key enzyme of the cytochrome P450 family that catalyzes the rate-limiting conversion of androgens, such as androstenedione, into estrogens . Given that estrogen promotes the growth of hormone-receptor-positive breast cancers, aromatase has become a critical molecular target for anticancer agents . Steroidal aromatase inhibitors, like the related drug exemestane, are structurally analogous to the natural substrate androstenedione and often act as mechanism-based, irreversible inhibitors of the enzyme . The methylene modification on the steroidal backbone is a recognized strategy in drug design to enhance interaction with the enzyme's active site. Research into compounds like this compound provides valuable insights into structure-activity relationships and is central to the ongoing development of novel and more effective anti-estrogen therapies . This compound is for research use in a controlled laboratory setting only.

Properties

CAS No.

80108-48-1

Molecular Formula

C₂₀H₂₆O₂

Molecular Weight

298.42

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Enolization : A strong base (e.g., sodium methoxide or lithium diisopropylamide) deprotonates the C17-keto group of androst-4-ene-3,17-dione, forming an enolate intermediate.

  • Formaldehyde Addition : Paraformaldehyde or aqueous formaldehyde reacts with the enolate, facilitating methylene bridge formation at C16.

Key Parameters

  • Solvents : Toluene, tetrahydrofuran (THF), or methanol.

  • Temperature : −20°C to 50°C for enolization; 0°C to reflux for condensation.

  • Catalysts : Sodium methoxide or triethylamine.

Example (EP0104054A2):

Androst-4-ene-3,17-dione (10 g) was dissolved in toluene (100 mL) with sodium methoxide (1.2 eq). Paraformaldehyde (1.5 eq) was added under nitrogen at 25°C. After 6 hours, the mixture was neutralized with acetic acid, yielding 16-methyleneandrost-4-ene-3,17-dione (8.5 g, 85% purity).

Multi-Step Synthesis from 17-Keto Steroids

Intermediate Activation at C16

This approach modifies 17-keto steroids through sequential activation and methylene insertion:

  • C16 Activation : A C16-activating agent (e.g., diethyl oxalate) reacts with the 17-keto steroid in the presence of a base.

  • Methylene Insertion : Formaldehyde or paraformaldehyde is introduced to form the 16-methylene group.

Table 1: Reaction Conditions for C16 Activation

ParameterSpecification
Activating AgentDiethyl oxalate, phosphoryl chloride
BaseSodium hydride, triethylamine
SolventMethylene chloride, THF
Temperature−20°C to 50°C
Yield70–90%

Epoxidation and Rearrangement

A patent (EP1903051A2) describes epoxidation of 15β,16β-methylene steroids using sulfoxonium ylides, followed by acid-catalyzed rearrangement to introduce the 16-methylene group.

Example:

15β,16β-Methyleneandrost-4,6-diene-3,17-dione (2 g) was treated with trimethylsulfoxonium iodide and sodium hydride in dimethylsulfoxide. After 20 hours at room temperature, this compound was isolated in 75% yield.

Catalytic Reductive Elimination

Iridium-Catalyzed Reduction

A novel method (PMC3344189) employs iridium catalysts for selective reduction-elimination of steroidal 4-en-3-ones.

Procedure:

Androst-4-ene-3,17-dione (0.1 mmol) was reacted with iridium catalyst TC-4 (0.0025 mol/L) in acetonitrile-water (1:1) at 80°C. Formic acid (16 eq) was added, yielding this compound with >90% conversion.

Industrial-Scale Optimization

Solvent and Temperature Control

Industrial protocols prioritize solvent polarity and temperature gradients to enhance yield:

  • Preferred Solvents : N-Methylpyrrolidone (NMP) for high solubility.

  • Reaction Time : 10–18 hours at 80–110°C.

Table 2: Industrial Synthesis Parameters (WO2009093262A2)

ParameterSpecification
Starting Material6-Methyleneandrost-4-ene-3,17-dione
Oxidizing AgentChloranil
SolventNMP
Temperature75–80°C
Purity97–98%

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from acetonitrile or methanol.

Analytical Data

  • Melting Point : 164–165°C (dec.).

  • Specific Rotation : +390° to +430° (c=1, CHCl3).

  • NMR : δ 5.74 (s, 1H, CH), 1.04 (s, 3H, CH3) .

Chemical Reactions Analysis

Types of Reactions: 16-Methyleneandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The methylene group at the 16th position can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted androstane derivatives.

Scientific Research Applications

Common Synthesis Methods

  • Dehydrogenation : This process involves the removal of hydrogen from the steroid precursor to yield 16-Methyleneandrost-4-ene-3,17-dione.
  • Bromination : Brominating agents can be used to introduce the methylene group under controlled conditions, followed by dehydrobromination to achieve the desired compound .

Scientific Research Applications

This compound has several significant applications in scientific research:

Medicinal Chemistry

  • Aromatase Inhibitor : The compound is recognized for its role as an aromatase inhibitor, which is crucial in treating hormone-sensitive cancers such as breast cancer. It is a precursor in the synthesis of exemestane, a well-known aromatase inhibitor used in clinical settings .
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for further studies in inflammatory disease treatments.

Biological Studies

  • Hormonal Regulation : Studies have shown that this compound can interact with androgen receptors, influencing hormonal pathways and potentially affecting conditions related to hormone imbalances .
  • Cellular Mechanisms : Investigations into its mechanism of action reveal that it may alter gene expression related to steroid hormone signaling pathways.

Pharmaceutical Development

  • Drug Formulation : The compound serves as an intermediate in synthesizing various steroidal drugs, highlighting its importance in pharmaceutical manufacturing processes .
  • Veterinary Medicine : Compounds derived from this compound are utilized in veterinary applications for their progestational effects .

Case Study 1: Exemestane Development

Exemestane (Aromasin), derived from this compound, has been extensively studied for its efficacy in treating postmenopausal women with metastatic breast cancer. Clinical trials demonstrated significant improvements in patient outcomes when used as part of adjuvant therapy following tamoxifen treatment .

Case Study 2: Hormonal Regulation Studies

Research conducted on the interactions of this compound with androgen receptors has provided insights into its potential role in managing conditions like androgen insensitivity syndrome. The compound's ability to modulate receptor activity suggests avenues for therapeutic interventions in endocrine disorders .

Mechanism of Action

The mechanism of action of 16-Methyleneandrost-4-ene-3,17-dione involves its interaction with specific molecular targets, such as androgen receptors. The compound may bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular functions, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Aromatase Inhibition

  • 16-Methylene Analogs : The C16 methylene group likely enhances steric hindrance or electronic effects, modulating aromatase binding. However, potency appears lower than exemestane (C6 methylene), which achieves irreversible inhibition via covalent bonding with the enzyme’s active site .
  • 16E-Arylidenosteroids: Substitutions with aromatic groups (e.g., pyridyl or benzodioxolyl) at C16 improve aromatase inhibition, with IC50 values ~5 µM, indicating that bulkier substituents enhance affinity .
  • 19-Substituted Derivatives: 19-Aza or 19-amino substitutions reduce aromatase inhibition efficacy (<20% inhibition at 1.25 µM), suggesting the 19-position is less critical for binding .

5α-Reductase Inhibition

  • 4-Azasteroids : Introduction of a nitrogen atom at C4 and arylidene groups at C16 shifts activity toward 5α-reductase. Compound 6b (C16 arylidene) exhibits IC50 values lower than finasteride in prostate cancer cell lines, highlighting the role of C16 modifications in enzyme selectivity .

Metabolic Stability and Toxicity

  • 6-Methylene Derivatives (Exemestane) : The C6 methylene group confers metabolic stability, enabling oral bioavailability and clinical use .
  • 16-Hydroxy Derivatives : 16α-Hydroxyandrost-4-ene-3,17-dione (HMDB0006774) is a natural metabolite in estriol biosynthesis, indicating that hydroxylation at C16 may enhance estrogenic activity but reduce therapeutic utility .
  • Toxicity : Arylidene and furan-containing derivatives (e.g., in 4-azasteroids) may pose mutagenic risks, necessitating careful structural optimization .

Q & A

(Basic) How can researchers establish a theoretical framework for studying the biological activity of 16-Methyleneandrost-4-ene-3,17-dione?

Answer: Begin by anchoring the research in steroid biochemistry and receptor interaction theories. For example, use the structural analogy of 17alpha-acetoxy-16-methylene-pregn-4-EN-3,20-dione (a related compound) to hypothesize binding mechanisms with progesterone or androgen receptors . Integrate crystallographic data (e.g., sofa/envelope conformations of the steroid core) to model interactions . Theoretical frameworks should guide hypothesis formulation (e.g., agonistic vs. antagonistic receptor behavior) and experimental design, such as competitive binding assays or molecular docking simulations .

(Basic) What analytical techniques are critical for characterizing the structural conformation of this compound?

Answer: Single-crystal X-ray diffraction is essential for resolving spatial arrangements, such as the sofa conformation of the A-ring and methylene group orientation . Complement this with NMR (¹H/¹³C) to confirm dynamic stereochemistry in solution. HPLC or GC-MS (e.g., protocols used for 4-Hydroxyandrost-4-ene-3,17-dione) ensures purity and identifies side products during synthesis . Cross-validate findings with computational methods like DFT to reconcile crystallographic and solution-phase data .

(Advanced) How can researchers optimize the synthesis of this compound to maximize yield and minimize side products?

Answer: Apply stepwise optimization:

  • Catalyst screening : Test palladium or organocatalysts for selective methylene introduction at C16, as seen in analogous steroid syntheses .
  • Reaction monitoring : Use inline HPLC or GC (e.g., methods for 3-Hydroxyandrost-4-ene-6,17-dione) to track intermediates and adjust conditions in real time .
  • Factorial design : Systematically vary temperature, solvent polarity, and stoichiometry to identify critical factors affecting yield .

(Advanced) How can contradictory data on receptor binding affinity be resolved in studies of this compound?

Answer: Contradictions often arise from assay variability or cellular context. Mitigate this by:

  • Standardizing assays : Use isogenic cell lines and control for endogenous steroid levels.
  • Cross-validating techniques : Compare radioligand binding (e.g., ³H-labeled analogs) with functional assays (luciferase reporter systems) .
  • Meta-analysis : Pool data from multiple studies and apply multivariate regression to isolate confounding variables (e.g., pH, cofactor availability) .

(Advanced) What experimental designs are suitable for studying substituent effects on the bioactivity of this compound?

Answer: Use factorial design to evaluate interactions between substituents (e.g., C3 ketone vs. hydroxyl groups) and biological outcomes . For example:

  • Factors : Substituent type (methylene, hydroxyl), position (C6, C16).
  • Responses : Receptor binding affinity, metabolic stability.
  • Analysis : ANOVA to identify significant interactions, followed by molecular dynamics simulations to rationalize results .

(Advanced) How can structure-activity relationship (SAR) studies be conducted for this compound derivatives?

Answer:

  • Synthetic diversification : Introduce substituents at C16 or C3 using methodologies from related steroids (e.g., 17alpha-acetoxy analogs) .
  • High-throughput screening : Test derivatives against panels of nuclear receptors (e.g., AR, PR, GR) to map selectivity.
  • QSAR modeling : Use quantum mechanical descriptors (e.g., electrostatic potential maps) to correlate electronic properties with activity .

(Basic) What statistical methods are appropriate for analyzing pharmacological data on this compound?

Answer:

  • Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
  • Error analysis : Apply bootstrapping or Monte Carlo simulations to quantify uncertainty in binding constants .
  • Multivariate analysis : PCA or PLS to identify latent variables influencing metabolic stability .

(Advanced) What novel methodologies can elucidate the interaction of this compound with non-canonical targets?

Answer:

  • Microspectroscopic imaging : Map binding sites on cellular membranes using advanced techniques like Raman or AFM-IR .
  • Proteomics : Combine affinity chromatography with LC-MS/MS to identify off-target proteins.
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution, leveraging protocols from indoor surface chemistry studies .

(Basic) How can researchers assess the stability of this compound under varying experimental conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to heat, light, or oxidative stress (H₂O₂), and monitor decomposition via LC-MS .
  • Kinetic analysis : Calculate degradation rate constants (k) under different pH levels using Arrhenius plots.
  • Excipient screening : Test stabilizers (e.g., cyclodextrins) to enhance shelf-life .

(Advanced) What cross-disciplinary approaches enhance mechanistic studies of this compound?

Answer:

  • Chemical engineering : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates at scale .
  • Biophysics : Use surface plasmon resonance (SPR) to measure real-time binding kinetics.
  • Computational chemistry : Combine MD simulations with crystallographic data to predict metabolite formation .

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